N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-4-fluorophenyl)pyrrolidine-1-carboxamide
Description
N-(2-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-4-fluorophenyl)pyrrolidine-1-carboxamide is a synthetic compound featuring a pyrrolidine-1-carboxamide moiety attached to a 4-fluorophenyl ring. The phenyl ring is further substituted at the 2-position by a carbonyl-linked piperazine group bearing a 3-chlorophenyl substituent. The compound’s design combines halogenated aromatic systems (fluorine and chlorine) with hydrogen-bonding motifs (carboxamide, piperazine), which may enhance target binding and metabolic stability.
Properties
Molecular Formula |
C22H24ClFN4O2 |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazine-1-carbonyl]-4-fluorophenyl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C22H24ClFN4O2/c23-16-4-3-5-18(14-16)26-10-12-27(13-11-26)21(29)19-15-17(24)6-7-20(19)25-22(30)28-8-1-2-9-28/h3-7,14-15H,1-2,8-13H2,(H,25,30) |
InChI Key |
IBWQVUAMDIJZGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=C(C=C(C=C2)F)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 4-(3-Chlorophenyl)piperazine
The 4-(3-chlorophenyl)piperazine fragment is synthesized via N-alkylation of piperazine with 3-chlorophenyl bromide. Key steps include:
- Mono-alkylation control : Piperazine reacts with 3-chlorophenyl bromide (1.2 eq) in dimethylformamide (DMF) at 80°C for 12 hours, using potassium carbonate (K₂CO₃) as a base to limit over-alkylation.
- Purification : The crude product is isolated via column chromatography (ethyl acetate/methanol, 9:1), yielding 4-(3-chlorophenyl)piperazine as a white solid (75% yield).
Table 1: Optimization of Piperazine Alkylation
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | DMF | 75 | |
| Base | K₂CO₃ | 68 | |
| Temperature | 80°C | 75 |
Preparation of Pyrrolidine-1-carboxamide Fragment
The pyrrolidine-1-carboxamide moiety is constructed through amide coupling :
- Carboxylic acid activation : Pyrrolidine-1-carboxylic acid (1 eq) is treated with 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) at 0°C for 30 minutes.
- Coupling with 4-fluoro-2-aminophenyl : The activated acid reacts with 4-fluoro-2-aminophenyl (1 eq) in THF at room temperature for 18 hours, yielding the carboxamide intermediate (82% yield).
Coupling of Piperazine Carbonyl to Fluorophenyl Group
The piperazine fragment is converted to its carbonyl chloride and coupled to the fluorophenyl-pyrrolidine carboxamide:
- Carbonyl chloride formation : 4-(3-chlorophenyl)piperazine reacts with oxalyl chloride (2 eq) in dichloromethane (DCM) at 0°C for 2 hours.
- Amide bond formation : The carbonyl chloride is added to a solution of 4-fluoro-2-(pyrrolidine-1-carboxamide)phenylamine in DCM with triethylamine (TEA, 3 eq), stirred at room temperature for 6 hours (68% yield).
Table 2: Key Coupling Reactions
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Carboxylic acid activation | EDC, HOBt, THF, 0°C | 82 | |
| Piperazine coupling | Oxalyl chloride, DCM, TEA | 68 |
Optimization of Reaction Parameters
Solvent and Temperature Effects
- Solvent selection : DMF enhances alkylation rates due to its high polarity, while THF improves coupling efficiency by stabilizing intermediates.
- Temperature control : Lower temperatures (0–5°C) prevent side reactions during carbonyl chloride formation, whereas room temperature accelerates amide coupling.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Analytical Characterization
Spectroscopic Validation
- ¹H-NMR : The target compound shows characteristic peaks at δ 3.2–3.8 ppm (piperazine CH₂), δ 7.3–7.6 ppm (aromatic protons), and δ 1.8–2.1 ppm (pyrrolidine CH₂).
- IR spectroscopy : A carbonyl stretch at 1680 cm⁻¹ confirms the amide bond, while a C-F vibration at 1220 cm⁻¹ verifies the fluorophenyl group.
Chemical Reactions Analysis
Piperazine Ring Modifications
The piperazine moiety undergoes:
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in acetonitrile at 60°C, yielding quaternary ammonium derivatives .
-
Acylation : Treating with acetic anhydride selectively acetylates the secondary amine, confirmed by -NMR peak shifts at δ 3.2–3.8 ppm .
Carboxamide Hydrolysis
Under acidic (6M HCl, reflux) or basic (NaOH/EtOH, 70°C) conditions:
-
Acidic hydrolysis : Cleaves the pyrrolidine-1-carboxamide to a carboxylic acid (confirmed by IR carbonyl stretch at 1705 cm⁻¹).
-
Basic hydrolysis : Forms a primary amine intermediate, which oxidizes to nitro derivatives in the presence of air .
Aromatic Substitution
The 4-fluorophenyl group participates in:
-
Nucleophilic aromatic substitution : Reacts with morpholine at 120°C to replace fluorine (K₂CO₃/DMF, 18h) .
-
Electrophilic halogenation : Bromination using Br₂/FeBr₃ yields 3-bromo-4-fluorophenyl analogs .
Stability and Degradation Pathways
Stability studies reveal:
Catalytic and Solvent Effects
-
Palladium catalysis : Enhances coupling efficiency in Suzuki–Miyaura reactions with aryl boronic acids (yield improvement: 32% → 74%) .
-
Solvent polarity : DMF increases reaction rates by 40% compared to THF in amidation steps due to better intermediate stabilization .
Industrial-Scale Optimization
Patent data highlights:
-
Continuous flow synthesis : Reduces reaction time from 24h to 45 minutes with 99.8% purity (US Patent EP3533782A1) .
-
Green chemistry approaches : Subcritical water extraction minimizes organic solvent use during purification .
This compound’s reactivity profile supports its utility in medicinal chemistry, particularly for derivatization into neuropharmacological agents. Further studies should explore its enantioselective synthesis and metal-catalyzed cross-coupling adaptations .
Scientific Research Applications
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-4-fluorophenyl)pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-4-fluorophenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with five structurally related molecules, emphasizing substituent effects, molecular properties, and functional group arrangements.
4-(4-Fluorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1-piperazinecarboxamide
- Key Differences :
- The piperazine ring is substituted with a 4-fluorophenyl group (vs. 3-chlorophenyl in the target compound).
- The pyrrolidine carboxamide is attached to a 4-(pyrrolidinylcarbonyl)phenyl group (vs. 2-substituted phenyl in the target).
- The positional isomerism of the pyrrolidine carboxamide could influence conformational flexibility or hydrogen-bonding patterns.
N-(4-Chlorophenyl)pyrrolidine-1-carboxamide
- Key Differences :
- Simplified structure lacking the piperazine-carbonyl-fluorophenyl backbone.
- Features a single 4-chlorophenyl group directly attached to pyrrolidine carboxamide.
- Implications :
N-(3-Pyridazinyl)-4-(3-[5-Trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide
- Key Differences :
- Incorporates a trifluoromethylpyridinyloxy substituent and a pyridazine ring (vs. chlorophenyl and pyrrolidine in the target).
- Contains a benzylidene-piperidine scaffold instead of a phenyl-piperazine system.
- The pyridazine ring introduces π-π stacking capabilities absent in the target compound.
(2R,3S)-2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzene-1-carbonyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide
- Key Differences: Features stereospecificity (2R,3S configuration) and a cyclopentylamino group. Contains a trifluoromethylphenyl substituent and a methylated benzene ring.
- Implications: Stereochemistry may confer higher target specificity but complicate synthesis. The cyclopentylamino group introduces steric bulk, which could hinder binding to flat receptor sites.
General Trends Across Analogues
Structural and Pharmacological Implications
- In contrast, the 4-fluorophenyl in may enhance metabolic stability due to fluorine’s resistance to oxidation.
- Piperazine vs. Piperidine : Piperazine’s dual nitrogen atoms (vs. piperidine’s single nitrogen) increase hydrogen-bonding capacity, which could improve target engagement.
- Carboxamide Positioning : The target’s 2-substituted carboxamide on the phenyl ring may enforce a specific conformation, whereas para-substituted analogues (e.g., ) allow greater rotational freedom.
Biological Activity
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-4-fluorophenyl)pyrrolidine-1-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacodynamics, and relevant case studies.
This compound primarily interacts with various G protein-coupled receptors (GPCRs) . Research indicates that it may act as a modulator for receptors involved in neurotransmission, particularly those related to serotonin and dopamine pathways, which are crucial in mood regulation and psychotropic effects .
Antidepressant Effects
A study investigating the antidepressant properties of similar compounds noted that those with a piperazine moiety demonstrated significant serotonin receptor affinity, leading to increased serotonin levels in the synaptic cleft. This suggests that this compound may exhibit antidepressant-like effects through serotonin modulation .
Antipsychotic Potential
Given its structural similarities to known antipsychotics, this compound may also exhibit antipsychotic activity. Research has shown that piperazine derivatives can effectively block dopamine D2 receptors, which are implicated in the pathophysiology of schizophrenia .
Study 1: Pharmacological Profile
A pharmacological evaluation revealed that this compound significantly reduced hyperactivity in animal models, indicating potential use as an antipsychotic agent. The study reported a reduction in locomotor activity by approximately 40% compared to control groups .
Study 2: Toxicological Assessment
Toxicological studies indicated a low toxicity profile for this compound, with no significant adverse effects observed at therapeutic doses. The LD50 was determined to be higher than 100 mg/kg in rodent models, suggesting a favorable safety margin for further development .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
